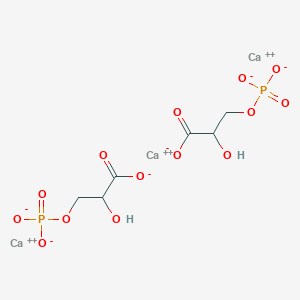
d(-)3-Phosphoglyceric acid calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d(-)3-Phosphoglyceric acid calcium: is a calcium salt of d(-)3-phosphoglyceric acid, a significant biochemical compound involved in various metabolic pathways. This compound plays a crucial role in glycolysis and the Calvin-Benson cycle, making it essential for cellular energy production and photosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of d(-)3-phosphoglyceric acid involves enzymatic reactions, particularly the dephosphorylation of 1,3-bisphosphoglycerate by phosphoglycerate kinase . This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods: Industrial production of d(-)3-phosphoglyceric acid calcium involves the extraction and purification from biological sources, followed by the addition of calcium ions to form the calcium salt. This process ensures high purity and stability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: d(-)3-Phosphoglyceric acid calcium undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2-phosphoglycerate by phosphoglycerate mutase.
Reduction: Reduction to glyceraldehyde-3-phosphate in the Calvin-Benson cycle.
Substitution: Phosphorylation to form 1,3-bisphosphoglycerate.
Common Reagents and Conditions:
Oxidation: Requires phosphoglycerate mutase and magnesium ions.
Reduction: Involves glyceraldehyde-3-phosphate dehydrogenase and NADPH.
Substitution: Utilizes ATP and phosphoglycerate kinase.
Major Products:
Oxidation: 2-phosphoglycerate.
Reduction: Glyceraldehyde-3-phosphate.
Substitution: 1,3-bisphosphoglycerate.
Aplicaciones Científicas De Investigación
d(-)3-Phosphoglyceric acid calcium has diverse applications in scientific research, including:
Chemistry: Used as a reagent in enzymatic assays and metabolic studies.
Biology: Plays a role in studying glycolysis and photosynthesis pathways.
Medicine: Investigated for its potential in metabolic disorders and energy production.
Industry: Utilized in the production of biochemical reagents and diagnostic kits.
Mecanismo De Acción
The mechanism of action of d(-)3-phosphoglyceric acid calcium involves its role as an intermediate in glycolysis and the Calvin-Benson cycle. It acts as a substrate for enzymes like phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the production of ATP . The molecular targets include enzymes involved in these metabolic pathways, and the pathways involved are glycolysis and photosynthesis .
Comparación Con Compuestos Similares
3-Phosphoglyceric acid: A closely related compound involved in the same metabolic pathways.
2-Phosphoglyceric acid: Another intermediate in glycolysis, formed from 3-phosphoglyceric acid.
1,3-Bisphosphoglyceric acid: A precursor in the glycolytic pathway.
Uniqueness: d(-)3-Phosphoglyceric acid calcium is unique due to its specific role in both glycolysis and the Calvin-Benson cycle, making it a critical compound for both energy production and photosynthesis .
Propiedades
Fórmula molecular |
C6H8Ca3O14P2 |
|---|---|
Peso molecular |
486.30 g/mol |
Nombre IUPAC |
tricalcium;2-hydroxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.3Ca/c2*4-2(3(5)6)1-10-11(7,8)9;;;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;;3*+2/p-6 |
Clave InChI |
BGLWIHNMTRTMIP-UHFFFAOYSA-H |
SMILES canónico |
C(C(C(=O)[O-])O)OP(=O)([O-])[O-].C(C(C(=O)[O-])O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)



![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)

![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
